

# 4-BROMO-3-METHOXYPHENOL BENZYL ETHER

## molecular weight and formula

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### Compound of Interest

Compound Name: 4-BROMO-3-METHOXYPHENOL  
BENZYL ETHER

Cat. No.: B066074

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## Technical Guide: 4-Bromo-3-methoxyphenol Benzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of **4-bromo-3-methoxyphenol benzyl ether** (CAS No. 171768-67-5), a key intermediate in organic synthesis. This compound is particularly valuable in the development of novel pharmaceuticals and specialty chemicals due to its unique combination of a benzyl ether, a bromine atom, and a methoxy group, which allows for diverse chemical modifications.<sup>[1]</sup>

## Core Compound Data

The fundamental properties of **4-bromo-3-methoxyphenol benzyl ether** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>13</sub> BrO <sub>2</sub>
Molecular Weight	293.16 g/mol
CAS Number	171768-67-5
Synonyms	1-((4-Bromo-3-methoxyphenoxy)methyl)benzene, 5-Benzyloxy-2-bromoanisole, 4-Benzyloxy-1-bromo-2-methoxybenzene
Physical Form	Liquid
Purity	Typically ≥98%
Storage	Sealed in a dry place at room temperature.[2]

## Experimental Protocol: Synthesis via Williamson Ether Synthesis

The following protocol details a representative method for the synthesis of **4-bromo-3-methoxyphenol benzyl ether** from its precursor, 4-bromo-3-methoxyphenol, via the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).

Objective: To synthesize **4-bromo-3-methoxyphenol benzyl ether** by reacting the phenoxide of 4-bromo-3-methoxyphenol with benzyl bromide.

Materials:

- 4-bromo-3-methoxyphenol (1.0 eq.)
- Benzyl bromide (1.1 eq.)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq.), anhydrous
- Acetone, anhydrous

- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin-layer chromatography (TLC) apparatus

Procedure:

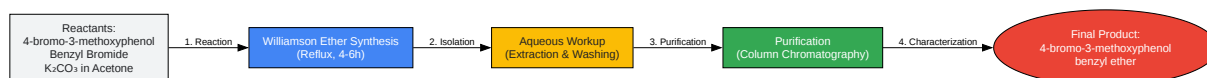
- Reaction Setup:
  - To a dry round-bottom flask containing a magnetic stir bar, add 4-bromo-3-methoxyphenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
  - Add a sufficient volume of anhydrous acetone to dissolve the starting material.
  - Stir the suspension at room temperature for 15-20 minutes.
- Addition of Benzyl Bromide:

- Slowly add benzyl bromide (1.1 eq.) to the reaction mixture dropwise using a syringe or dropping funnel.
- Attach a reflux condenser to the flask.
- Reaction Execution:
  - Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.
  - Monitor the progress of the reaction by TLC, observing the consumption of the starting phenol.
- Workup:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
  - Dissolve the resulting residue in diethyl ether.
  - Transfer the ether solution to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[3] This removes any unreacted phenol.
  - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification and Characterization:
  - Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product.

- If necessary, purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[3]
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis of **4-bromo-3-methoxyphenol benzyl ether**.



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Caption: A schematic of the synthesis workflow for **4-bromo-3-methoxyphenol benzyl ether**.

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## References

- 1. Cas 171768-67-5, 4-BROMO-3-METHOXYPHENOL BENZYL ETHER | lookchem [lookchem.com]
- 2. 4-Bromo-3-methoxyphenol benzyl ether | 171768-67-5 [sigmaaldrich.com]
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